molecular formula C19H20BrClN2O3S B4223502 4-bromo-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide

4-bromo-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide

Cat. No.: B4223502
M. Wt: 471.8 g/mol
InChI Key: NXEATRWGDYBLER-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure combining a brominated benzene ring, a chloro-substituted indole moiety, and an ethoxy group, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Properties

IUPAC Name

4-bromo-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrClN2O3S/c1-3-26-18-11-13(7-8-16(18)20)27(24,25)22-10-9-14-12(2)23-19-15(14)5-4-6-17(19)21/h4-8,11,22-23H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEATRWGDYBLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination and Chlorination: The indole derivative is then subjected to bromination and chlorination using reagents like bromine and chlorine gas or N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions.

    Sulfonamide Formation: The brominated and chlorinated indole is then reacted with 3-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The indole moiety is known for its biological activity, which can be enhanced by the presence of sulfonamide and halogen substituents.

Medicine

Medicinally, compounds similar to 4-bromo-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The sulfonamide group is particularly known for its antibacterial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The indole moiety can interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[2-(7-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide: Lacks the ethoxy group, which may affect its solubility and biological activity.

    4-bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide: Lacks the chlorine atom, which may influence its reactivity and binding affinity.

Uniqueness

The presence of both bromine and chlorine atoms, along with the ethoxy group, makes 4-bromo-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide unique. These substituents can significantly impact the compound’s chemical reactivity, solubility, and biological activity, making it a versatile molecule for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxybenzenesulfonamide

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